molecular formula C27H37N3O2 B022744 N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide CAS No. 110101-64-9

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Cat. No. B022744
M. Wt: 435.6 g/mol
InChI Key: WLYGOGBWJMMWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.

Mechanism Of Action

The mechanism of action of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is complex and not fully understood. It is known to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may reduce drug-seeking behavior and improve cognitive function.

Biochemical And Physiological Effects

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its anti-addictive effects. It has also been shown to improve cognitive function in animal models of schizophrenia, possibly by modulating glutamate neurotransmission.

Advantages And Limitations For Lab Experiments

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction, schizophrenia, and other psychiatric disorders. However, there are also limitations to its use. It is a complex compound that requires careful synthesis and purification, and its effects may be influenced by a number of factors, such as dose, route of administration, and animal strain.

Future Directions

There are many potential future directions for research on N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in combination with other drugs, such as antipsychotics or antidepressants, to improve their efficacy. Finally, there is interest in exploring the potential use of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder or anxiety disorders.

Synthesis Methods

The synthesis of N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex process that involves several steps. The starting materials are cyclohexylmagnesium bromide, benzyl chloride, 4-(2-methoxyphenyl)piperazine, and 3-chloropropanoic acid. The reaction is carried out under carefully controlled conditions, and the product is purified by column chromatography.

Scientific Research Applications

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. Studies have shown that N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.

properties

CAS RN

110101-64-9

Product Name

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C27H37N3O2/c1-32-25-15-9-8-14-24(25)30-20-18-29(19-21-30)17-16-26(31)28-27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2,4-5,8-11,14-15,23,27H,3,6-7,12-13,16-21H2,1H3,(H,28,31)

InChI Key

WLYGOGBWJMMWNS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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